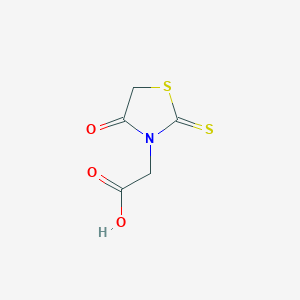
3-Thiazolidineacetic acid, 4-oxo-2-thioxo-
Cat. No. B031122
Key on ui cas rn:
5718-83-2
M. Wt: 191.2 g/mol
InChI Key: JGRMXPSUZIYDRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06610791B2
Procedure details


Glycine (19 g) and sodium hydroxide (20 g) were dissolved in water (50 g), and the resultant solution was cooled to 10° C. Carbon disulfide (19 g) was added dropwise to the solution over 30 minutes with stirring, and then the mixture was allowed to react at 20° C. for three days. Subsequently, a solution of sodium chloroacetate (29 g) in water (60 g) was added dropwise to the reaction mixture over 15 minutes, and the resultant mixture was allowed to react at room temperature for 24 hours. Concentrated hydrochloric acid (90 g) and water (32 g) were added to the reaction mixture, and the resultant mixture was allowed to react at 80° C. for five hours. After completion of reaction, precipitated target crystals were separated through filtration, washed with cold water, and dried to 50° C. for one day, to thereby yield 24 g of the crystals. The purity of the product, as obtained through liquid chromatography, was 98%.



[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six


Identifiers


|
REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[OH-].[Na+].Cl[CH2:9][C:10]([O-:12])=O.[Na+].Cl.[C:15](=[S:17])=[S:16]>O>[S:17]1[CH2:9][C:10](=[O:12])[N:1]([CH2:2][C:3]([OH:5])=[O:4])[C:15]1=[S:16] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
19 g
|
|
Type
|
reactant
|
|
Smiles
|
NCC(=O)O
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
[Compound]
|
Name
|
resultant solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
29 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
[Compound]
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
90 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
32 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Six
[Compound]
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
|
Name
|
|
|
Quantity
|
19 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=S)=S
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react at 20° C. for three days
|
|
Duration
|
3 d
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react at room temperature for 24 hours
|
|
Duration
|
24 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react at 80° C. for five hours
|
|
Duration
|
5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitated target crystals
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were separated through filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with cold water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried to 50° C. for one day
|
|
Duration
|
1 d
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The purity of the product, as obtained through liquid chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
S1C(=S)N(C(=O)C1)CC(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
